N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

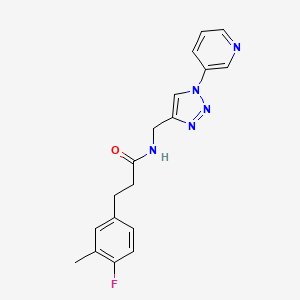

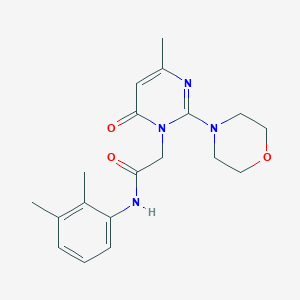

The molecular structure of “N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide” consists of a total of 38 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also contains 3 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aromatic), 1 ether (aliphatic), 1 Pyridine, and 1 Pyrimidine .Wissenschaftliche Forschungsanwendungen

Use in Metal-Organic Frameworks (MOFs)

This compound has been used in the synthesis of stable porous In-MOFs . The MOF 1 and Ag@1, synthesized using this compound, have strong adsorption capabilities. Particularly, MOF 1 shows significant dynamic selectivity for C2H2/CH4 and CO2/CH4, and is an efficient catalyst for fixing CO2 and epoxides .

Herbicidal Activity

A derivative of this compound, 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine, has shown herbicidal activity against Phalaris minor, a major weed of wheat crop . This compound was found to be comparable in activity to the reference herbicide isoproturon .

Safety and Hazards

The safety data sheet for a similar compound, N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled . It’s important to note that this data may not directly apply to “N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide”, but it gives an idea of the potential hazards associated with similar compounds.

Wirkmechanismus

Target of Action

It’s structurally related to a class of compounds known as pyrrolo [3,2-d]pyrimidines, which have been studied for many years as potential lead compounds for the development of antiproliferative agents .

Mode of Action

The related pyrrolo [3,2-d]pyrimidines have been hypothesized to act as dna or rna alkylators . This suggests that N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide might interact with its targets by alkylating DNA or RNA, leading to changes in the genetic material of the cells.

Biochemical Pathways

Dna alkylation, a potential mode of action for this compound, can disrupt various cellular processes, including dna replication and transcription, leading to cell death .

Result of Action

If it acts as a dna or rna alkylator like its related compounds, it could potentially cause dna damage, disrupt normal cellular processes, and lead to cell death .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide is not clearly defined in the available literature. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.

It’s important to note that this compound is structurally related to the pyrrolo [3,2-d]pyrimidines, which have been studied as potential antiproliferative agents .

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-ylpyrimidin-5-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-13(11-3-1-2-4-11)17-12-9-15-14(16-10-12)18-5-7-20-8-6-18/h9-11H,1-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPZJBPEZUZARO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-((4-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2990203.png)

![2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990204.png)

![5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2990205.png)

![2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2990206.png)

![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)

![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990209.png)

![5-[(4-Fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990211.png)

![N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990212.png)

![4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2990218.png)